7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities.
Properties
IUPAC Name |
7-chloro-5-[(2-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NOS/c17-12-5-6-15-14(9-12)19(16(20)7-8-21-15)10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACGRKQMLDHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under specific conditions to form the benzothiazepine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects. Research indicates that it may exhibit anxiolytic properties, making it a candidate for the development of anti-anxiety medications. The presence of chlorine atoms in its structure enhances its interaction with biological targets, potentially increasing efficacy and selectivity.
Antitumor Activity
Studies have shown that derivatives of benzothiazepines possess significant antitumor activity. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. This suggests that 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one could be explored further as a lead compound in anticancer drug development.
Neuropharmacology
Research into the neuropharmacological effects of benzothiazepines has indicated their potential use in treating neurological disorders. The compound may influence neurotransmitter systems, particularly those involving GABAergic transmission, which is crucial for anxiety and mood regulation.
Case Study 1: Anxiolytic Effects
A study conducted on the anxiolytic properties of benzothiazepine derivatives demonstrated that compounds similar to this compound exhibited significant reductions in anxiety-like behaviors in animal models. The results suggest that these compounds may modulate GABA receptors effectively.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives of the compound inhibited cell growth significantly compared to control groups. The mechanisms involved include apoptosis induction and cell cycle arrest at various phases, indicating a multifaceted approach to cancer treatment.
Mechanism of Action
The mechanism of action of 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-5-(2-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 7-chloro-5-(2-bromobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness
The uniqueness of 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions may enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
7-Chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H12ClN2OS
- Molecular Weight : 304.78 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Its structural similarity to benzodiazepines suggests potential anxiolytic and sedative effects.
GABA Receptor Modulation
Research indicates that this compound may act as a modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This modulation can lead to anxiolytic effects similar to those observed with traditional benzodiazepines .
Antioxidant Activity
Studies have demonstrated that the compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in various biological systems .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anxiolytic Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects .
Case Study 2: Neuroprotection
In vitro studies showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Study 3: Antimicrobial Activity
The compound was evaluated for antimicrobial properties against various bacterial strains. Results indicated effective inhibition of growth against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how do traditional methods compare in terms of yield and purity?
- Methodology : Traditional synthesis of benzothiazepinones involves cyclocondensation of 2-aminothiophenol with substituted acrylic acids, but yields are often low (20–40%) due to side reactions . Modern approaches employ Knoevenagel condensation of aromatic aldehydes with propanedioic acid, followed by cyclization with 2-aminobenzenethiol under solvent-free conditions, achieving moderate yields (50–70%) after recrystallization . Purity is enhanced using column chromatography (silica gel, chloroform/methanol gradients) .
Q. How can X-ray crystallography and computational tools like SHELX be applied to resolve the stereochemistry and conformational dynamics of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and hydrogen-bonding networks . For example, the seven-membered thiazepine ring often adopts a half-chair conformation , with intramolecular N–H⋯O hydrogen bonds stabilizing the structure . Computational tools like Mercury or Olex2 visualize packing patterns and validate experimental data against density functional theory (DFT) models .
Q. What in vitro pharmacological screening strategies are appropriate for assessing the bioactivity of this benzothiazepinone derivative?
- Methodology : Initial screens include enzyme-linked immunosorbent assays (ELISA) for kinase inhibition (e.g., glycogen synthase kinase-3β, GSK-3β) and cell viability assays (MTT or resazurin) in disease-relevant cell lines (e.g., hepatocytes for hepatitis applications) . Dose-response curves (IC₅₀) and selectivity indices against off-target receptors (e.g., serotonin transporters) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency against neurological targets like GSK-3β?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 7-position to enhance electrophilic reactivity .
- Stereochemical tuning : Optically active analogs (e.g., 3-amino derivatives) are synthesized via chiral resolution (tartaric acid) or asymmetric catalysis .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to GSK-3β’s allosteric pocket, prioritizing compounds with ΔG < -8 kcal/mol .
Q. How should researchers address contradictory bioactivity data caused by impurities or stereoisomeric mixtures?
- Methodology :
- Analytical chromatography : Employ HPLC-PDA with C18 columns (acetonitrile/water + 0.1% formic acid) to detect and quantify impurities (e.g., desacetyl derivatives) .
- Chiral separation : Use Chiralpak AD-H columns (hexane/isopropanol) to resolve enantiomers, as stereochemical purity impacts receptor binding .
- Bioassay validation : Compare activity of isolated isomers (e.g., cis vs. trans) in parallel assays to identify the active form .
Q. What mechanistic studies are required to elucidate the compound’s non-ATP competitive inhibition of GSK-3β?
- Methodology :
- Kinetic assays : Measure enzyme activity under varying ATP concentrations; non-competitive inhibitors show unchanged Kₘ and reduced Vₘₐₓ .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to recombinant GSK-3β immobilized on CM5 chips .
- Mutagenesis : Introduce point mutations (e.g., Arg96Ala) in the allosteric pocket to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
